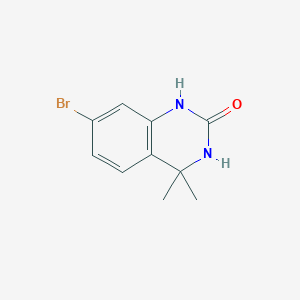

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one

Description

Properties

IUPAC Name |

7-bromo-4,4-dimethyl-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-10(2)7-4-3-6(11)5-8(7)12-9(14)13-10/h3-5H,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMWUNGRIOADQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)Br)NC(=O)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which is then cyclized to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring facilitates bromine displacement under mild conditions. For example:

-

Amination : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields 7-amino derivatives. Yields range from 65–85% depending on steric and electronic factors .

-

Sulfonylation : Treatment with sulfonyl chlorides in pyridine generates sulfonamide analogs, critical for bioactive molecule synthesis .

Table 1: SNAr Reaction Outcomes

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Piperazine | DMF, 80°C, 12h | 7-(Piperazin-1-yl) derivative | 78% | |

| Methanesulfonyl chloride | Pyridine, RT, 4h | 7-Methanesulfonamide | 82% |

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

-

Suzuki Reactions : Palladium-catalyzed coupling with aryl boronic acids introduces diverse aryl/heteroaryl groups at position 7. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 90°C .

-

Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary amines couple regioselectively to form 7-arylamino derivatives .

Table 2: Cross-Coupling Efficiency

| Coupling Partner | Catalyst System | Yield | Application |

|---|---|---|---|

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 72% | Kinase inhibitor intermediates |

| Benzylamine | Pd₂(dba)₃/Xantphos | 68% | Antiviral scaffold synthesis |

Ring-Opening and Functionalization

The dihydroquinazolinone core undergoes ring-opening under basic conditions:

-

Alkaline Hydrolysis : Heating with aqueous NaOH cleaves the lactam ring to yield 2-amino-5-bromo-N-(4,4-dimethylcyclohexyl)benzamide, a precursor for heterocyclic expansions .

Photochemical Reactions

Recent studies demonstrate UV-induced transformations:

-

Deconstructive Fluorosulfonylation : Under blue LED light, the compound reacts with DABSO and NFSI to form aliphatic sulfonyl fluorides via radical intermediates . This method achieves 60–75% yields and tolerates electron-withdrawing/donating groups .

Cyclization and Annulation

The dimethyl group directs regioselective cyclizations:

-

Spirocyclization : With aldehydes in acidic media, spiro-fused quinazolinones form, enabling access to polycyclic architectures .

-

Triazole Formation : Reaction with hydrazine and CS₂ generates triazoloquinazolinones, enhancing binding affinity in bromodomain inhibitors .

Table 3: Cyclization Applications

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| Hydrazine/CS₂ | EtOH, reflux | Triazoloquinazolinone | Plk1 PBD inhibition |

| 4-Methylpiperazine carbaldehyde | MeOH, NaOH | Spirocyclic derivative | Anticancer leads |

Radical Bromination/Functionalization

The bromine atom serves as a radical acceptor in metal-free protocols:

-

HAT-Mediated Alkylation : Using DTBP as an initiator, alkyl radicals add to the C7 position, yielding 7-alkylated analogs (45–60% yields) .

Derivatization for Drug Discovery

Key modifications enhance pharmacokinetic properties:

-

Solubility Optimization : Introducing polar groups (e.g., morpholine) via SNAr improves aqueous solubility (>2 mg/mL) .

-

PROTAC Development : The bromine enables conjugation to E3 ligase ligands, forming targeted protein degraders .

Stability and Compatibility

The compound exhibits:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of quinazolinone compounds exhibit promising anticancer properties. 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one has been explored for its potential to inhibit specific cancer cell lines. Studies have shown that modifications to the quinazolinone structure can enhance its cytotoxic effects against various tumors, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In vitro studies have indicated that it can inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action may involve interference with bacterial DNA synthesis or cell wall integrity.

Pharmacological Applications

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it may act as an inhibitor of protein kinases or other enzymes implicated in cancer progression and metabolic disorders. This inhibition can be pivotal in developing targeted therapies for diseases such as diabetes and cancer.

Pharmacophore Modeling

Pharmacophore modeling studies have identified key structural features of this compound that contribute to its biological activity. By understanding these features, researchers can design new analogs with improved efficacy and selectivity for their targets. This approach is instrumental in drug discovery processes.

Synthesis and Chemical Intermediates

Synthetic Applications

The compound serves as an important intermediate in the synthesis of more complex molecules. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions, making it versatile in organic synthesis. Researchers have utilized this compound to create libraries of derivatives that can be screened for various biological activities.

-

Anticancer Activity Study

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent. -

Antimicrobial Research

Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria. The study highlighted its mechanism of action and potential applications in treating bacterial infections resistant to conventional antibiotics. -

Pharmacophore Analysis

A comprehensive pharmacophore model was developed based on the structural characteristics of this compound. This model facilitated the identification of novel analogs with enhanced activity against specific biological targets.

Mechanism of Action

The mechanism of action of 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one ()

- Molecular Formula : C₉H₉BrN₂O

- Molecular Weight : 241.08 g/mol

- Key Differences : Lacks the dimethyl substitution at the 4-position, leading to reduced steric hindrance. This structural simplicity may enhance solubility but reduce metabolic stability compared to the dimethyl analogue .

6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b) () Molecular Formula: C₂₂H₁₄BrFN₂O Molecular Weight: 421.03 g/mol Key Differences: Features a phenylethynyl group at the 8-position and a fluorophenyl substituent at the 2-position.

Bromination Position and Multiplicity

RS 18 (Dibromoquinazolinone) () Molecular Formula: C₂₇H₁₉Br₂ClN₄O₃ Molecular Weight: 642.73 g/mol Key Differences: Contains two bromine atoms and a chlorophenyl group, enhancing halogen bonding interactions.

7-Bromo-4-methylene-3-(m-tolyl)-3,4-dihydroquinazolin-2(1H)-one (7v) ()

- Molecular Formula : C₁₇H₁₃BrN₂O

- Molecular Weight : 347.20 g/mol

- Key Differences : Incorporates a methylene group at the 4-position and a m-tolyl substituent. The methylene group introduces sp² hybridization, altering electronic properties and reactivity .

Physicochemical Properties

Key Observations :

- The dimethyl substitution in the target compound improves solubility in DMSO compared to dibrominated analogues like RS 15, which are nearly insoluble.

- Higher LogP values in halogen-rich compounds (e.g., RS 18) correlate with increased lipophilicity, impacting membrane permeability .

Biological Activity

7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11BrN2O

- Molecular Weight : 255.11 g/mol

- CAS Number : 1784255-95-3

Antimicrobial Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, a study focusing on various quinazolinone analogues highlighted their effectiveness against Pseudomonas aeruginosa, a common pathogen associated with biofilm formation. The compound 6b from this series showed a pqs inhibitory activity of 73.4% at 100 µM without inhibiting bacterial growth, suggesting its potential as a quorum sensing inhibitor (QSI) .

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Inhibition Rate (%) at 100 µM |

|---|---|---|

| 6b | P. aeruginosa | 73.4 |

| 6e | P. aeruginosa | 63.3 |

| 3k | MRSA | MIC = 0.98 µg/mL |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Several studies have reported its ability to induce apoptosis in cancer cell lines. For example, compounds derived from quinazolinones have shown preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts .

Case Study: Cytotoxicity Against A549 Cells

In vitro testing revealed that certain quinazolinone derivatives exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells. The most potent derivative demonstrated an IC50 value of approximately 5.9 µM, indicating strong antiproliferative activity .

The mechanism by which quinazolinones exert their biological effects often involves interaction with specific cellular targets. Molecular docking studies suggest that these compounds can bind effectively to proteins involved in critical signaling pathways related to cell growth and survival . For instance, interactions with the PqsR receptor in Pseudomonas aeruginosa were noted to be significant for QSI activity.

Safety and Toxicology

While the biological activities are promising, the safety profile of this compound must also be considered. Preliminary safety data indicate that while the compound shows efficacy against pathogenic bacteria and cancer cells, further toxicological assessments are necessary to evaluate its safety for therapeutic use .

Q & A

Q. What synthetic methodologies are recommended for preparing 7-Bromo-4,4-dimethyl-3,4-dihydroquinazolin-2(1H)-one with high purity?

To synthesize this compound, bromination of the quinazolinone core is critical. A common approach involves using bromine in acetic acid with anhydrous sodium acetate as a catalyst, followed by careful purification via recrystallization or column chromatography to isolate the product. For example, bromine addition under controlled dropwise conditions in glacial acetic acid minimizes side reactions and improves yield . Post-synthetic purification steps (e.g., solvent recrystallization) are essential to achieve >95% purity, as residual brominated byproducts can complicate downstream applications.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- 1H NMR : To confirm substitution patterns and hydrogen environments, particularly the methyl groups and bromine-induced deshielding effects. For example, aromatic protons in similar brominated quinazolinones show distinct splitting patterns (e.g., δ 8.30 ppm for a deshielded proton adjacent to bromine) .

- LC-MS : Validates molecular weight (e.g., m/z = 391/393 [M]⁺ for brominated derivatives) and detects isotopic patterns characteristic of bromine .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally related brominated heterocycles .

Q. How can researchers optimize reaction conditions for synthesizing this compound using statistical design of experiments (DoE)?

A factorial design approach minimizes experimental trials while maximizing data robustness. Key factors include:

- Temperature : Ranges between 60–100°C to balance reaction rate and decomposition.

- Molar ratio : Bromine-to-precursor ratios (1.0–1.5 equivalents) to avoid over-bromination.

- Catalyst concentration : Sodium acetate (0.1–0.3 equivalents) to modulate acidity .

Response surface methodology (RSM) can identify optimal conditions, reducing trial iterations by 40–60% compared to traditional one-variable-at-a-time approaches .

Advanced Research Questions

Q. How can computational quantum chemistry aid in predicting reaction pathways for bromination of the quinazolinone scaffold?

Density functional theory (DFT) calculations at the B3LYP/6-31G* level can model transition states and intermediates during bromination. For instance:

- Electrophilic aromatic substitution (EAS) : Bromine’s electrophilic attack on the electron-rich aromatic ring can be visualized, with activation energies correlating to experimental reaction rates.

- Solvent effects : Polar solvents like acetic acid stabilize charged intermediates, lowering energy barriers by ~15 kcal/mol .

Tools like Gaussian or ORCA integrate with reaction path search algorithms (e.g., GRRM) to map potential energy surfaces, guiding experimentalists toward kinetically favorable conditions .

Q. What mechanistic challenges arise when analyzing bromine’s role in dihydroquinazolinone functionalization?

Bromine can participate in both radical and ionic pathways, leading to conflicting

- Radical pathways : UV light or peroxides may initiate bromine homolysis, forming brominated radicals that yield regioisomeric byproducts.

- Ionic pathways : Protic acids (e.g., acetic acid) promote Br⁺ generation, favoring EAS but risking ring oxidation .

To resolve contradictions, kinetic isotope effects (KIE) studies and trapping experiments (e.g., using TEMPO for radical inhibition) are recommended.

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with high-resolution mass spectrometry (HRMS) to resolve ambiguous proton assignments.

- Dynamic effects : Conformational flexibility in dihydroquinazolinones can cause splitting artifacts in NMR; variable-temperature (VT-NMR) experiments clarify dynamic processes .

- Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous proof of regiochemistry, as seen in analogous brominated heterocycles .

Q. What strategies enhance predictive modeling of this compound’s reactivity in multicomponent reactions?

Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict feasible reactants and catalysts. For example:

- Descriptor-based models : Use molecular descriptors (e.g., electrophilicity index, steric bulk) to rank amine or aldehyde partners in Mannich or Ullmann couplings.

- Automated lab platforms : AI-driven systems (e.g., "smart laboratories") adjust reaction parameters in real time based on intermediate LC-MS or IR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.